molecular formula C16H21NO4 B599926 (2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 158567-91-0

(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No. B599926
CAS RN: 158567-91-0
M. Wt: 291.347
InChI Key: JDAQDIQHICLYKH-QWHCGFSZSA-N
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Description

“(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid” is a chemical compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . This simple hydrocarbon moiety is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .

Scientific Research Applications

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its derivatives, including compounds similar to "(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid," has shown significant influence on their pharmacological properties. Studies have indicated that the configuration of stereocenters in these compounds directly relates to their biological activities, including cognitive enhancement and neuroprotective effects. Such research highlights the importance of precise stereochemical configurations for designing effective pharmacological agents (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including derivatives similar to the mentioned compound, underscores their role as inhibitors in biocatalytic processes. This inhibition effect is crucial for understanding microbial resistance and for designing strategies to enhance microbial tolerance to such compounds, thereby improving biotechnological applications and fermentative production processes (Jarboe et al., 2013).

Catalytic Non-Enzymatic Kinetic Resolution

In the field of asymmetric synthesis, the kinetic resolution of racemates, including those related to pyrrolidine derivatives, is of great importance. The compound's structure can significantly impact the development of chiral catalysts for achieving high enantioselectivity. This has broad applications in producing enantiomerically pure pharmaceuticals and other chiral substances (Pellissier, 2011).

Environmental Impact and Removal Techniques

Understanding the environmental behavior and removal techniques for carboxylic acids is crucial for environmental science. Research has explored the impact of these compounds on ecosystems and developed methodologies for their efficient removal from water bodies, thereby reducing their environmental footprint (Sprakel & Schuur, 2019).

properties

IUPAC Name

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQDIQHICLYKH-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661568
Record name (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158567-91-0
Record name (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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